

Crolibulin (EPC2407): A Technical Overview of a Novel Tubulin-Binding Agent

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Compound of Interest

Compound Name:	Crolibulin
Cat. No.:	B1683790

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Abstract

Crolibulin (formerly EPC2407) is a synthetic small molecule belonging to the 4-aryl-4H-chromene class of compounds, which has been investigated for its potential as an anti-cancer agent.^{[1][2]} It functions as a potent tubulin polymerization inhibitor, exerting its effects by binding to the colchicine-binding site on β -tubulin.^{[3][4]} This interaction disrupts microtubule dynamics, leading to a cascade of downstream events including cell cycle arrest at the G2/M phase, induction of apoptosis, and disruption of tumor vasculature.^{[3][5][6]} This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of **crolibulin**.

Discovery and Chemical Properties

Crolibulin was identified through screening programs designed to discover novel apoptosis-inducing agents.^[7] It is a neoflavanoid derivative with the chemical formula C18H17BrN4O3.^[8]

Table 1: Chemical and Physical Properties of **Crolibulin**

Property	Value
Molecular Formula	C18H17BrN4O3
Molecular Weight	417.26 g/mol
CAS Number	1000852-17-4
Synonyms	EPC2407, Crinobulin

Mechanism of Action

Crolibulin exerts its anti-tumor effects through a dual mechanism: direct cytotoxicity to cancer cells and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

The primary mechanism of action of **crolibulin** is the inhibition of tubulin polymerization.^[9] It binds to the colchicine-binding site on β -tubulin, a key component of microtubules.^{[3][4]} This binding prevents the assembly of α - and β -tubulin heterodimers into microtubules. The disruption of the highly dynamic microtubule network has profound effects on cellular processes that are dependent on a functional cytoskeleton.

Cell Cycle Arrest and Apoptosis

The interference with microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase.^[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.^{[6][8]}

Vascular Disrupting Activity

In addition to its direct effects on tumor cells, **crolibulin** also functions as a vascular disrupting agent (VDA).^{[3][5]} It is thought to selectively target the tumor neovasculature, leading to a rapid shutdown of tumor blood flow. This results in hypoxia and ischemic necrosis within the tumor core.^{[3][6]}

Signaling Pathway for **Crolibulin**'s Mechanism of Action

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Caption: **Crolibulin**'s dual mechanism of action, targeting both tubulin polymerization and tumor vasculature.

Preclinical Development

Crolibulin has demonstrated potent anti-tumor activity in a range of preclinical models.

In Vitro Activity

Crolibulin has shown significant cytotoxic activity against various human cancer cell lines, including multi-drug resistant ones.[7][8]

Table 2: In Vitro Cytotoxicity of **Crolibulin**

Cell Line	Cancer Type	IC50 (μM)
HT-29	Colon Cancer	0.52

Note: This table is a representation and a comprehensive list of IC50 values would require further specific literature search.

In Vivo Activity

In murine xenograft models of human tumors, **crolibulin** demonstrated the ability to inhibit the growth of established tumors across different cancer types.[7] Studies have also shown its potent in vivo antivascular activity.[5]

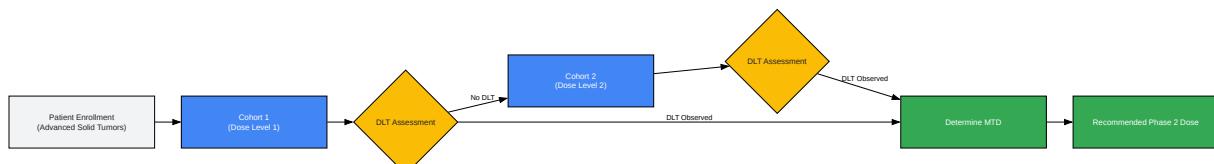
Clinical Development

Crolibulin has been evaluated in Phase I and Phase II clinical trials for the treatment of advanced solid tumors and anaplastic thyroid cancer.[8][10]

Phase I Trials

The initial first-in-human Phase I study of EPC2407 was initiated to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics.[6][7] The trial enrolled patients with advanced solid tumors.[7] In one study, the MTD was determined to be 13 mg/m².[11] The pharmacokinetic profile showed a plasma half-life (T1/2) of 2-3 hours.[11]

Experimental Workflow for a Typical Phase I Dose-Escalation Trial

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